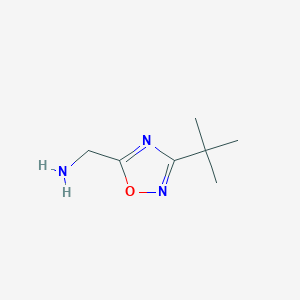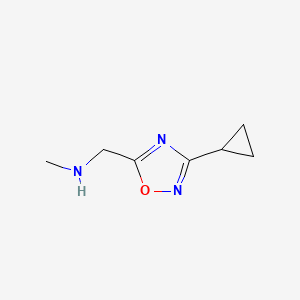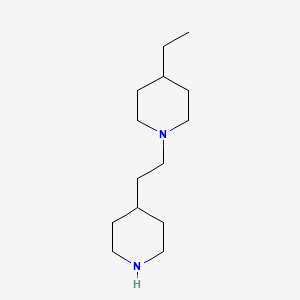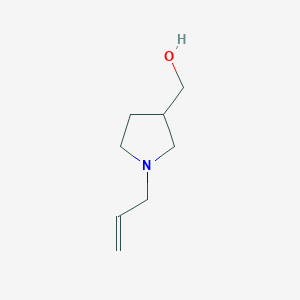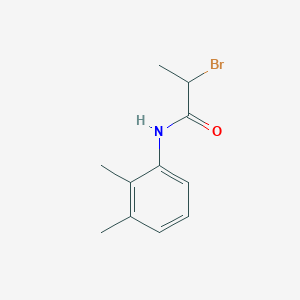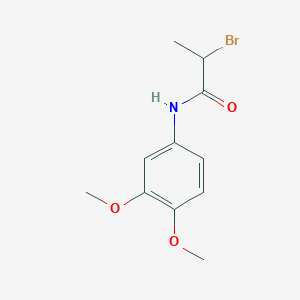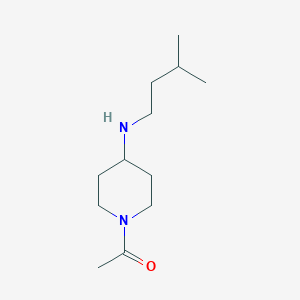![molecular formula C13H14F3N3O2 B1293124 2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1018125-53-5](/img/structure/B1293124.png)
2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a new herbicide from the uracil family acting as a protoporphyrinogen IX oxidase inhibitor . It is very effective for contact and residual control of broadleaf weeds and is used in many crops in pre- and post-emergence .
Molecular Structure Analysis
The molecular formula of this compound is C17H17ClF4N4O5S . The structure includes a trifluoromethyl group, which is a functional group with the formula -CF3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with a trifluoromethyl group like this one are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
The compound is a white odourless powder with a melting point of 189.9°C . It has a density of 1.595 g/mL at 20°C . Its water solubility at 25°C is 0.21 g/100 mL at pH 7 .科学的研究の応用
Comprehensive Analysis of MFCD09701842 Applications
Suzuki–Miyaura Coupling
MFCD09701842: may serve as a boron reagent in the Suzuki–Miyaura coupling process. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis. The compound’s properties could be tailored to facilitate transmetalation, a key step where organic groups are transferred from boron to palladium .
Analytical Standard for Environmental Studies
As an analytical standard, MFCD09701842 could be used in environmental chemistry to quantify pollutants or study chemical reactions in natural settings. Its stability and reactivity make it suitable for high-performance liquid chromatography (HPLC) and gas chromatography (GC) applications .
Protodeboronation Studies
In the study of protodeboronation, MFCD09701842 could be used to investigate the removal of boron groups from organic molecules. This research can lead to the development of new synthetic pathways and a deeper understanding of reaction mechanisms .
Anti-HIV Research
The structural features of MFCD09701842 might allow it to serve as a scaffold for developing anti-HIV medications. By performing molecular docking studies, researchers can explore how modifications to the compound affect its interaction with HIV-1 proteins .
Bioisostere Development
The trifluoromethyl group in MFCD09701842 is often used as a bioisostere to replace other functional groups like chloride or methyl. This modification can alter the steric and electronic properties of pharmaceuticals, potentially leading to new drug discoveries .
Agricultural Chemistry
MFCD09701842: could be utilized in the synthesis of compounds for agricultural applications. Its chemical structure may be beneficial in creating pesticides or herbicides that are more effective and environmentally friendly .
Organic Synthesis Research
The compound’s unique structure makes it a candidate for exploring new reactions in organic synthesis. Researchers could use MFCD09701842 to discover novel reaction pathways or to synthesize complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, MFCD09701842 could be used to synthesize new drug candidates. Its molecular framework might be key in creating compounds with specific pharmacological activities .
作用機序
This compound works by inhibiting the enzyme protoporphyrinogen oxidase, preventing chlorophyll formation, and resulting in the accumulation of protoporphyrin IX which is a potent photosensitizer . This activates oxygen, causing lipid peroxidation with rapid loss of membrane integrity and function .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-methyl-6-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c1-6(2)9-4-8(13(14,15)16)11-7(3)18-19(5-10(20)21)12(11)17-9/h4,6H,5H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGSYJKDSBGXIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)

![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)
